1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
seems to be a complex organic molecule that likely contains a triazole ring, a piperidine ring, and a benzofuran ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been synthesized and screened for their in vitro cytotoxic activity .
Molecular Structure Analysis
The molecular structure of this compound likely involves a triazole ring attached to a piperidine ring, which is further connected to a benzofuran ring via a methanone group .
Chemical Reactions Analysis
Specific chemical reactions involving this compound were not found in the available literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the literature .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of compounds related to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is in the field of antimicrobial activity. For instance, Patel et al. (2011) synthesized a series of compounds, including those with structural similarities to the query compound, which displayed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Sunitha et al. (2017) reported on novel benzofuran-based 1,2,3-triazoles, a class to which the query compound belongs, demonstrating significant antimicrobial properties (Sunitha, Angajala, Shankar, Kumar, Krishna, Lincoln, & Pochampalli, 2017).
Antiproliferative Activity
Compounds similar to the query chemical have also been explored for their antiproliferative activities. Prasad et al. (2018) synthesized a compound with a structure akin to the query compound, which was evaluated for antiproliferative activity. The compound's molecular structure was characterized and found to be stabilized by inter and intra-molecular hydrogen bonds, hinting at its potential stability and efficacy in biological systems (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antagonist Activity
Research has also been conducted on the antagonist activity of structurally similar compounds. Watanabe et al. (1992) prepared derivatives with a structure related to the query compound and tested them for antagonist activity, specifically targeting the 5-HT2 and alpha 1 receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Structural and Molecular Studies
Structural and molecular studies form a crucial part of research into compounds like (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone. Gumus et al. (2018) performed a detailed study, including X-ray diffraction, FT-IR spectroscopy, and theoretical calculations (HF and DFT methods) on a related compound, providing insights into its structural and electronic properties (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-14-4-2-3-12-11-15(24-16(12)14)17(22)20-8-5-13(6-9-20)21-10-7-18-19-21/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEUYWCGHCUOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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